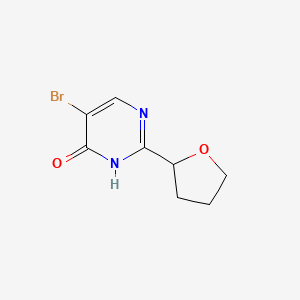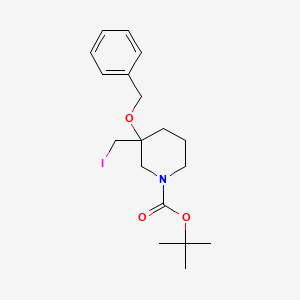
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride under basic conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl groups using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.
Substitution: The iodomethyl group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the corresponding methyl derivative.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The benzyloxy and iodomethyl groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Benzyloxy-piperidines: Compounds with similar structures but different substituents.
Iodomethyl-piperidines: Compounds with the iodomethyl group but different protecting groups.
Uniqueness
tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate: is unique due to the combination of the benzyloxy and iodomethyl groups, which may confer specific chemical reactivity and biological activity not seen in other piperidine derivatives.
Properties
Molecular Formula |
C18H26INO3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
tert-butyl 3-(iodomethyl)-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |
InChI Key |
NLSNCHXFLNKHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


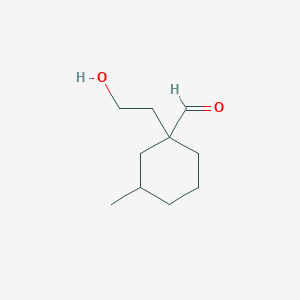
![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
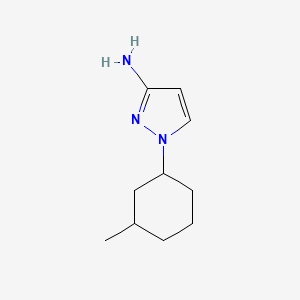
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
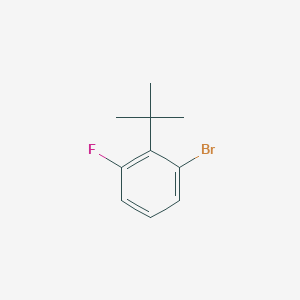
![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
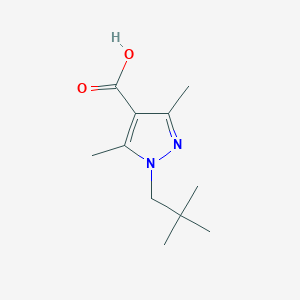


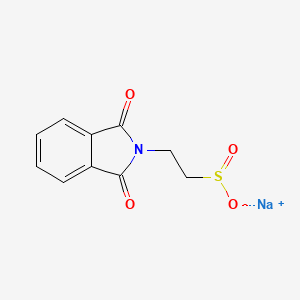
![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
